molecular formula C27H22ClN3O2S B2393193 N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 866807-72-9

N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2393193
CAS No.: 866807-72-9
M. Wt: 488
InChI Key: MOMYOFBUBBDNQT-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, tolyl, and thioacetamide moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst.

    Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the chromeno[2,3-d]pyrimidine intermediate.

    Attachment of the Thioacetamide Moiety: This can be done through a thioesterification reaction, where the intermediate reacts with thioacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nitriles, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidines: Other compounds in this class with different substituents.

    Thioacetamides: Compounds with similar thioacetamide moieties but different aromatic groups.

Uniqueness

The uniqueness of “N-(4-chlorophenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-16-3-6-18(7-4-16)25-30-26-22(14-19-13-17(2)5-12-23(19)33-26)27(31-25)34-15-24(32)29-21-10-8-20(28)9-11-21/h3-13H,14-15H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMYOFBUBBDNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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